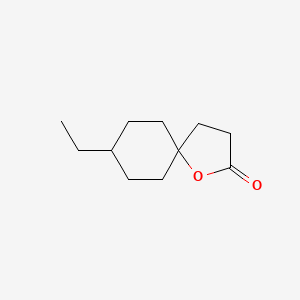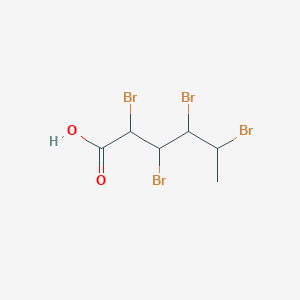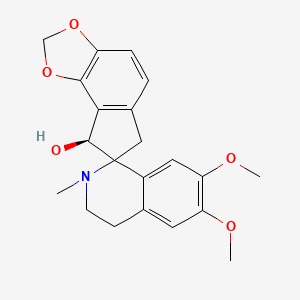
Dihydroparfumidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroparfumidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dihydroparfumidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Dihydroparfumidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a calcium channel blocker and antihypertensive agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Uniqueness
Dihydroparfumidine stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its diverse biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
24181-77-9 |
|---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1 |
InChI Key |
QDNMFIYGVRUVCE-BGERDNNASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


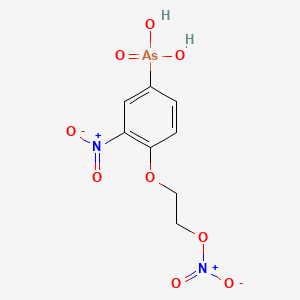
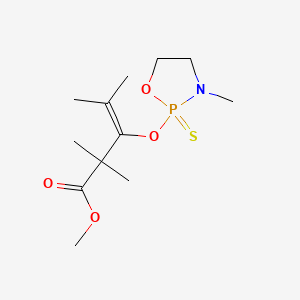

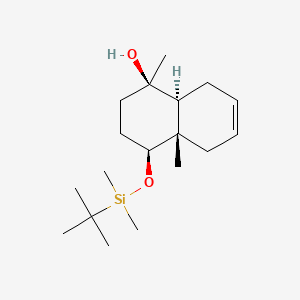
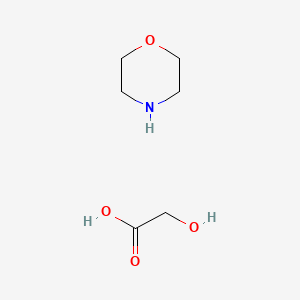
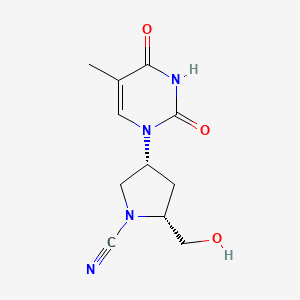
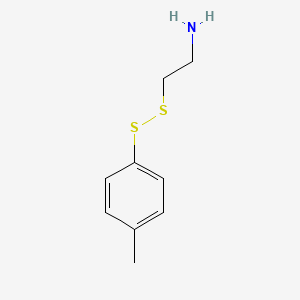



![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
